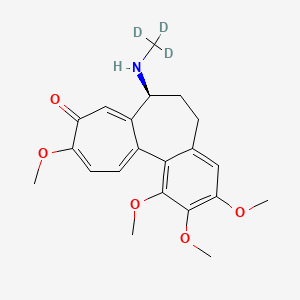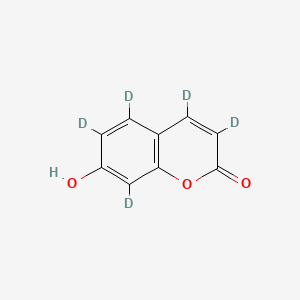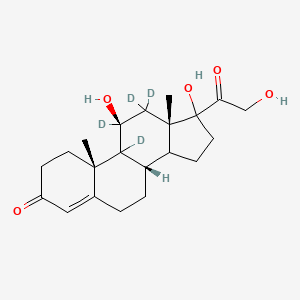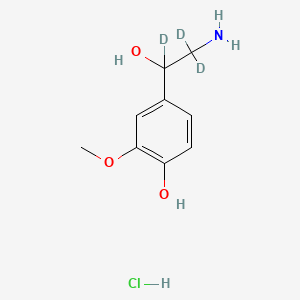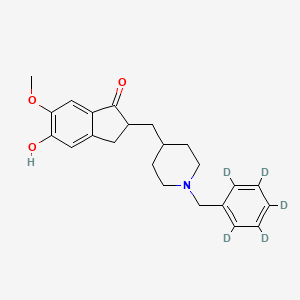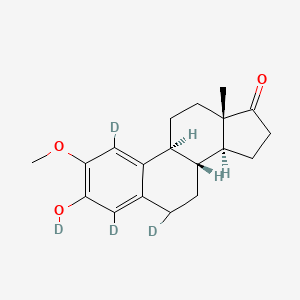
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid, also known as Valproic Acid, Di-n-propylacetic Acid, or 2-Propylvaleric Acid , is a compound with the molecular formula C8H12D4O2 . It has a molecular weight of 148.24 .
Molecular Structure Analysis
The molecular structure of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid consists of a carboxylic acid group attached to a propyl group . The compound has a molecular formula of C8H12D4O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid include a molecular weight of 148.24 and a CAS Number of 87745-17-3 . It is non-hazardous for transport .Aplicaciones Científicas De Investigación
Medicinal Applications :
- Valproic acid (2-propyl pentanoic acid) is used for the treatment of epilepsy and bipolar disorder. It affects cell growth, differentiation, apoptosis, and immunogenicity of cancer cells, making it a potential anticancer drug (Kostrouchová, Kostrouch, & Kostrouchová, 2007).
- Valproic acid and its metabolites are key subjects in pharmacokinetics, helping to understand drug distribution and metabolism in various biological systems (Nau et al., 1981).
Chemical Synthesis and Analysis :
- The esterification of pentanoic acid with 1-propanol has been studied, showcasing its relevance in chemical reactions and potential applications in industrial processes (Sharma, Toor, & Wanchoo, 2015).
- Research on the synthesis of 2-propyl pentane nitrile, a key step in the synthesis of valproic acid, demonstrates the compound's importance in pharmaceutical production (Duée et al., 1995).
Biochemical Interactions and Effects :
- Valproic acid's impact on mitochondrial metabolism has been a subject of study, revealing its interactions within the beta-oxidation pathway and implications for hepatotoxicity (Li, Norwood, Mao, & Schulz, 1991).
- The compound's influence on embryonic folate metabolism during organogenesis suggests a potential mechanism for teratogenic effects, highlighting the importance of understanding its biochemical interactions (Wegner & Nau, 1992).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid, also known as Valproic Acid , is the Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Mode of Action
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid acts as an HDAC inhibitor . It inhibits the activity of HDAC1 and induces the degradation of HDAC2 . By inhibiting HDAC, the compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This affects gene expression and can lead to various downstream effects.
Biochemical Pathways
The inhibition of HDAC by 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid leads to changes in the transcription of various genes. One notable pathway affected is the Notch1 signaling pathway . The compound activates Notch1 signaling, which plays a crucial role in cell differentiation and development .
Result of Action
The activation of Notch1 signaling and changes in gene expression due to HDAC inhibition by 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid can have various molecular and cellular effects. For instance, it has been shown to inhibit the proliferation of small cell lung cancer cells .
Action Environment
The action, efficacy, and stability of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context. The compound is reported to be stable if stored under recommended conditions .
Propiedades
IUPAC Name |
3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(C(=O)O)C([2H])([2H])CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


